2-Isocyanato-4-methylbenzonitrile

Beschreibung

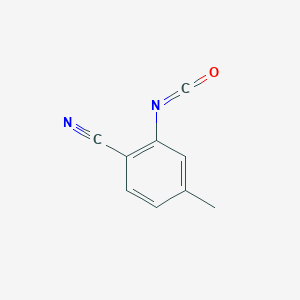

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6N2O |

|---|---|

Molekulargewicht |

158.16 g/mol |

IUPAC-Name |

2-isocyanato-4-methylbenzonitrile |

InChI |

InChI=1S/C9H6N2O/c1-7-2-3-8(5-10)9(4-7)11-6-12/h2-4H,1H3 |

InChI-Schlüssel |

YWTZHJBEKOVGAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C#N)N=C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Isocyanato-4-methylbenzonitrile: Molecular Structure, Functional Group Reactivity, and Synthetic Utility

Abstract: 2-Isocyanato-4-methylbenzonitrile is a bifunctional aromatic compound possessing two highly versatile and reactive functional groups: an isocyanate and a nitrile. This guide provides an in-depth analysis of its molecular architecture, the distinct electronic properties and reactivity of its functional groups, and the strategic implications of their interplay. We explore its synthetic pathways, spectroscopic signature, and chemical behavior, highlighting its potential as a valuable building block for professionals in materials science, organic synthesis, and particularly, drug development. This document serves as a technical resource for researchers and scientists, offering insights into the molecule's utility as a chemical linker, probe, and synthetic intermediate.

Introduction

In the landscape of modern chemical synthesis and pharmaceutical development, molecules that offer multiple, selectively addressable reactive sites are of paramount importance. 2-Isocyanato-4-methylbenzonitrile emerges as a significant scaffold within this class. It integrates the highly electrophilic isocyanate group, a cornerstone of polymer chemistry and bioconjugation, with the synthetically adaptable nitrile group, a well-established precursor to amines and carboxylic acids.[1][2]

The strategic placement of these groups on a 4-methylbenzonitrile (p-tolunitrile) core creates a molecule with significant potential. The isocyanate moiety provides a powerful tool for forming stable covalent bonds with a wide array of nucleophiles, a principle widely exploited in the synthesis of polyurethanes, pharmaceuticals, and chemical probes.[3][4][5] Simultaneously, the nitrile group offers a secondary site for chemical modification, enabling the construction of complex molecular architectures.

This guide aims to deconstruct the chemical nature of 2-isocyanato-4-methylbenzonitrile, moving beyond a simple description of its structure. It will explain the causality behind its reactivity, outline its potential applications in research and drug discovery, and provide the foundational knowledge necessary for its strategic deployment in complex synthetic challenges.

Molecular Structure and Physicochemical Properties

The unique characteristics of 2-isocyanato-4-methylbenzonitrile are a direct consequence of its molecular structure, which is defined by the interplay of its three core components: the aromatic ring, the isocyanate group, and the nitrile group.

Systematic Nomenclature and Identifiers

-

IUPAC Name: 2-Isocyanato-4-methylbenzonitrile

-

CAS Number: 1261780-80-6

-

Molecular Formula: C₉H₆N₂O

-

Molecular Weight: 158.16 g/mol

The Isocyanate Functional Group (-N=C=O)

The isocyanate group is the primary driver of the molecule's high reactivity. Its structure, R−N=C=O, is characterized by a nearly linear arrangement of the N=C=O atoms and a highly electrophilic central carbon atom.[1] This electrophilicity arises from the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, a property that is further enhanced by resonance stabilization, which localizes a partial positive charge on the carbon.[4]

An electron-withdrawing substituent on the aromatic ring, such as the nitrile group in this molecule, further increases the electrophilicity and reactivity of the isocyanate carbon.[4] Conversely, an electron-donating group, like the methyl group, slightly tempers this reactivity.

Caption: Resonance contributors of the isocyanate group.

The Nitrile Functional Group (-C≡N)

The nitrile or cyano group (-C≡N) is a linear functional group characterized by a carbon-nitrogen triple bond.[2] The sp hybridization of both the carbon and nitrogen atoms results in this linear geometry.[6] Similar to a carbonyl group, the C≡N bond is strongly polarized due to the higher electronegativity of nitrogen, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[6][7] This property allows nitriles to participate in a variety of transformations, making them valuable synthetic intermediates.[2][7]

Integrated Molecular Properties

The complete structure of 2-isocyanato-4-methylbenzonitrile combines these functional groups on a toluene scaffold. The ortho-para relationship of the highly electron-withdrawing isocyanate and nitrile groups, relative to the weakly electron-donating methyl group, establishes a complex electronic environment that governs the molecule's overall reactivity and spectroscopic properties.

Caption: Molecular structure of 2-isocyanato-4-methylbenzonitrile.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | - |

| Molecular Weight | 158.16 g/mol | - |

| IUPAC Name | 2-Isocyanato-4-methylbenzonitrile | - |

| CAS Number | 1261780-80-6 | [8] |

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The most common industrial method for synthesizing aromatic isocyanates is through the phosgenation of the corresponding primary amine.[1][4] For 2-isocyanato-4-methylbenzonitrile, this would involve the reaction of 2-amino-4-methylbenzonitrile with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Reaction Scheme: R-NH₂ + COCl₂ → R-N=C=O + 2 HCl[1]

Causality: This reaction proceeds through a carbamoyl chloride intermediate. Due to the extreme toxicity of phosgene gas, this synthesis requires specialized equipment and stringent safety protocols.[1] For laboratory-scale synthesis, alternative methods that avoid phosgene are often preferred. These can include rearrangements such as the Curtius, Hofmann, or Lossen rearrangements, which generate the isocyanate intermediate from a carboxylic acid derivative, amide, or hydroxamic acid, respectively.[4]

Spectroscopic Profile

| Spectroscopy | Characteristic Feature | Predicted Wavenumber/Shift | Notes |

| IR | Isocyanate (-N=C=O) stretch | 2250 - 2275 cm⁻¹ | Strong, sharp, and highly characteristic absorption. |

| IR | Nitrile (-C≡N) stretch | 2220 - 2240 cm⁻¹ | Medium to strong, sharp absorption.[9] |

| ¹H NMR | Aromatic protons | δ 7.0 - 8.0 ppm | Complex splitting pattern due to ortho, meta coupling. |

| ¹H NMR | Methyl protons (-CH₃) | δ 2.3 - 2.5 ppm | Singlet. |

| ¹³C NMR | Isocyanate carbon (-NC O) | δ 120 - 130 ppm | |

| ¹³C NMR | Nitrile carbon (-C N) | δ 115 - 120 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 158 | The parent peak corresponding to the molecular weight. |

Chemical Reactivity and Functional Group Interplay

The synthetic value of 2-isocyanato-4-methylbenzonitrile lies in the distinct and potent reactivity of its two primary functional groups.

Reactivity of the Isocyanate Group

The isocyanate group is a powerful electrophile that reacts readily with a wide range of nucleophiles.[1] These reactions are typically rapid and high-yielding, forming the basis of its utility in creating stable covalent linkages.

-

Reaction with Alcohols: Forms a urethane (carbamate) linkage.[1] ROH + R'NCO → ROC(O)N(H)R'

-

Reaction with Amines: Forms a urea linkage. This reaction is generally much faster than the reaction with alcohols.[1][10] R₂NH + R'NCO → R₂NC(O)N(H)R'

-

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide gas. This reaction is often exploited in the production of polyurethane foams where CO₂ acts as a blowing agent.[1][10] R'NCO + H₂O → [R'NHCOOH] → R'NH₂ + CO₂

Caption: Common nucleophilic additions to the isocyanate group.

Reactivity of the Nitrile Group

The nitrile group, while generally less reactive than the isocyanate, is a versatile precursor to other important functional groups. Its transformations typically require more forcing conditions, such as strong acids, bases, or reducing agents.[7]

-

Hydrolysis: In the presence of aqueous acid or base, the nitrile can be hydrolyzed first to an amide and then to a carboxylic acid.[7][11]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (R-CH₂NH₂).[7][11]

-

Reaction with Organometallics: Grignard reagents (R'MgX) add to the nitrile carbon to form an imine anion, which upon aqueous workup yields a ketone.[6][12]

Orthogonal Reactivity and Synthetic Strategy

The significant difference in reactivity between the isocyanate and nitrile groups allows for orthogonal synthesis . This means that one group can be reacted selectively while the other remains intact. The isocyanate's high reactivity with mild nucleophiles at or below room temperature allows for its modification without affecting the more robust nitrile group. This is a critical feature for multistep synthesis.

Exemplary Protocol: Selective Carbamate Formation

This protocol is a representative, hypothetical procedure designed to illustrate the principle of selective reactivity. It must be adapted and optimized for specific substrates and laboratory conditions.

Objective: To selectively react the isocyanate group of 2-isocyanato-4-methylbenzonitrile with benzyl alcohol, leaving the nitrile group untouched.

1.0 Reaction Setup: 1.1 To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-isocyanato-4-methylbenzonitrile (1.0 eq). 1.2 Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM). 1.3 Cool the solution to 0 °C using an ice-water bath.

2.0 Reagent Addition: 2.1 In a separate vial, dissolve benzyl alcohol (1.05 eq) in 5 mL of anhydrous DCM. 2.2 Add the benzyl alcohol solution dropwise to the stirred, cooled solution of the isocyanate over 10 minutes.

3.0 Reaction Monitoring: 3.1 Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. 3.2 Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting isocyanate. The reaction is typically complete within 2-4 hours. Causality: The low temperature and absence of strong acids, bases, or reducing agents ensures that the kinetically favored reaction occurs at the highly electrophilic isocyanate center, while the less reactive nitrile group does not participate.[1][7]

4.0 Workup and Purification: 4.1 Upon completion, concentrate the reaction mixture under reduced pressure. 4.2 Purify the resulting crude product via flash column chromatography on silica gel to yield the desired carbamate product.

Applications in Research and Drug Development

The unique bifunctional nature of 2-isocyanato-4-methylbenzonitrile makes it a powerful tool for the advanced researcher.

-

Bifunctional Linkers: The molecule can serve as a heterobifunctional linker. The isocyanate can be used to attach the molecule to a protein (via lysine residues) or a solid support, while the nitrile remains available for subsequent conversion into an amine, which can then be used for further conjugation.[5]

-

Chemical Probes and Activity-Based Probes: The high reactivity of the isocyanate group makes it an ideal "warhead" for creating covalent inhibitors or activity-based probes for target identification and validation studies.[5] By attaching this molecule to a known ligand, the isocyanate can be directed to the active site of a target protein, forming a permanent covalent bond.

-

Pharmaceutical Scaffolding: Isocyanates are crucial intermediates in the synthesis of many pharmaceutical agents.[3] The ability to introduce an isocyanate and a latent amine (via the nitrile) onto an aromatic ring provides a versatile scaffold for building libraries of drug-like molecules.

-

Materials Science: Diisocyanates are the building blocks of polyurethanes.[1] While this molecule is a monoisocyanate, its principles of reactivity are central to polymer chemistry. It could be used to functionalize polymer surfaces or create specialized monomers.

Safety and Handling

It is imperative to recognize the significant hazards associated with this class of compounds.

-

Isocyanates: Isocyanates are toxic, potent respiratory and skin sensitizers, and can cause severe irritation.[13][14] Inhalation may lead to allergic respiratory reactions, asthma-like symptoms, and breathing difficulties, even at very low concentrations.[14][15] Chronic exposure can lead to permanent sensitization.

-

Nitriles: Organic nitriles are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[16][17]

Handling Precautions:

-

All work with 2-isocyanato-4-methylbenzonitrile must be conducted in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area, away from moisture and incompatible materials like acids, bases, alcohols, and amines.[13]

Conclusion

2-Isocyanato-4-methylbenzonitrile is a highly functionalized aromatic compound whose value is derived from the distinct and potent reactivity of its isocyanate and nitrile groups. The high electrophilicity of the isocyanate allows for facile and selective formation of stable covalent bonds, while the more robust nitrile group serves as a versatile synthetic handle for further elaboration. This orthogonal reactivity profile makes the molecule an exceptionally powerful tool for researchers in drug discovery, medicinal chemistry, and materials science, enabling the construction of complex molecular probes, linkers, and novel chemical entities. A thorough understanding of its structure, reactivity, and associated hazards is essential for unlocking its full synthetic potential.

References

-

Title: Isocyanate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Role of Isocyanates in Modern Pharmaceuticals Source: Patsnap Eureka URL: [Link]

-

Title: Nitriles | Chemistry | Research Starters Source: EBSCO URL: [Link]

-

Title: 20.7 Chemistry of Nitriles Source: OpenStax URL: [Link]

-

Title: Chemistry of Nitriles | Organic Chemistry Class Notes Source: Fiveable URL: [Link]

-

Title: Reactivity of Organic Isocyanates Source: ACS Publications URL: [Link]

-

Title: Isocyanate-based multicomponent reactions Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]

-

Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: Resins: Isocyanates, Part I: Fundamentals and Reactivity Source: PCI Magazine URL: [Link]

-

Title: A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules Source: PMC URL: [Link]

-

Title: Medicinal Chemistry of Isocyanides Source: ACS Publications URL: [Link]

-

Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Safety Data Sheet - 3M™ Plastic Bonding Adhesive 2665 Source: 3M URL: [Link]

-

Title: Benzonitrile, 4-methyl- Source: NIST WebBook URL: [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Benzonitrile, 4-isocyanato-2-methyl- | 1261780-80-6 [chemicalbook.com]

- 9. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 10. pcimag.com [pcimag.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Thermal Characterization of 2-Isocyanato-4-methylbenzonitrile and Its Isomers

Preamble: Navigating the Landscape of Novel Compounds

In the realm of drug discovery and materials science, researchers frequently encounter novel chemical entities whose physicochemical properties are not yet documented. The compound 2-Isocyanato-4-methylbenzonitrile is one such case, with limited data available in public repositories. This guide, therefore, takes a methodological approach. It serves as a comprehensive whitepaper not only for understanding the anticipated thermal behavior of this specific molecule but also as a procedural blueprint for characterizing analogous aryl isocyanato-nitriles.

We will proceed by grounding our analysis in the known properties of structurally similar compounds. This comparative approach allows us to make informed predictions and, more importantly, to design a robust experimental strategy for definitive characterization. The core of this guide focuses on the "how" and "why" of thermal analysis, providing researchers with the detailed protocols and interpretive logic essential for ensuring scientific rigor and laboratory safety.

Physicochemical Context: Predictions from Analogous Structures

The thermal stability and melting point of a molecule are intrinsically linked to its structure—factors such as molecular weight, symmetry, and intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) are paramount. Lacking direct data for 2-Isocyanato-4-methylbenzonitrile, we can establish a reasonable hypothesis by examining its constituent parts and isomers.

The molecule combines a benzonitrile core with a methyl group and a highly reactive isocyanate group. The relative positions of these substituents will significantly influence packing in the crystal lattice and, consequently, the melting point. The thermal stability will be largely dictated by the reactivity of the isocyanate moiety.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzonitrile | C₇H₅N | 103.12 | -13[1][2][3] | 191[1][3] |

| 2-Methylbenzonitrile | C₈H₇N | 117.15 | -13.5 (7.7°F)[4] | 205 (401°F)[4] |

| 3-Methylbenzonitrile | C₈H₇N | 117.15 | -23[5] | 210[5] |

| 4-Methylbenzonitrile | C₈H₇N | 117.15 | 26-28 | 217 |

| 2-Isocyanato-benzonitrile | C₈H₄N₂O | 144.13 | Data not available | Data not available |

| 4-Isocyanatobenzonitrile | C₈H₄N₂O | 144.13 | 99[6] | 123 @ 12 torr[6] |

| 2-Isocyanato-4-methylbenzonitrile (Target) | C₉H₆N₂O | 158.16 | To be determined | To be determined |

Analysis: The data from methylbenzonitrile isomers show that the substituent position significantly affects the melting point. The para-isomer (4-methylbenzonitrile) has a much higher melting point than the ortho- and meta-isomers, a common phenomenon attributed to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice. We can predict a similar trend for isocyanato-methylbenzonitriles. The melting point of 4-Isocyanatobenzonitrile (99°C) is substantially higher than that of benzonitrile itself, highlighting the strong influence of the isocyanate group on intermolecular forces.

Definitive Melting Point Determination

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting range (typically < 1°C) is indicative of high purity, whereas a broad range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines a standard, self-validating method for determining the melting point.

-

Sample Preparation:

-

Ensure the sample is completely dry and free of solvent. Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder. A small amount of sample (2-3 mm height) is sufficient. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. A tightly packed sample prevents air pockets that would disrupt heat distribution.

-

-

Instrument Setup:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

-

Rapid Scan (Optional but Recommended):

-

Perform a quick scan with a rapid heating rate (~10-20°C/min) to find an approximate melting range. This saves time and prevents "overshooting" the melting point during the precise measurement.

-

-

Precise Measurement:

-

Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is T_onset to T_clear.

-

-

Verification:

-

Repeat the measurement with a second sample to ensure reproducibility.

-

Caption: Experimental Workflow for TGA.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. [7][8]It detects thermal events that involve a change in enthalpy, such as melting (endothermic) or decomposition (often exothermic). [9][10] Causality in Experimental Design:

-

Pan Type: Hermetically sealed aluminum pans are essential. Isocyanates are moisture-sensitive, and sealing the pan prevents any reaction with atmospheric water. Furthermore, if the compound decomposes into volatile products, the sealed pan contains them, allowing the instrument to measure the full energy of the event.

-

Scan Rate: As with TGA, 10°C/min is a standard rate. It provides a good balance between signal intensity and resolution.

-

Reference: An empty, sealed pan is used as the reference. This allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Place a small amount of sample (2-5 mg) into a DSC pan.

-

Pan Sealing: Hermetically seal the pan using a sample press. This is a critical step to prevent mass loss and atmospheric contamination.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at ambient temperature. Ramp the temperature at 10°C/min to a point above the expected melting point but below the decomposition temperature (if known from TGA). This scan provides information on the initial state of the material, including its melting point.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This step can reveal information about crystallization behavior.

-

Second Heat: Ramp the temperature again at 10°C/min. This scan reveals the properties of the material after its initial thermal history has been erased, often providing a clearer view of the glass transition. Continue heating to a higher temperature (e.g., 400°C) to observe any exothermic decomposition events.

-

-

Data Analysis: Plot heat flow versus temperature.

-

Identify endothermic peaks (melting).

-

Identify exothermic peaks (crystallization, decomposition, or polymerization/trimerization of the isocyanate).

-

Caption: Experimental Workflow for DSC.

Integrated Data Interpretation and Safety Implications

The power of this approach lies in synthesizing the data from both TGA and DSC. The relationship between these analyses provides a comprehensive thermal profile.

-

Scenario 1: Melting Followed by Decomposition. The DSC will show a sharp endothermic peak (melting). At a higher temperature, the TGA will show the onset of mass loss, which should correspond to a sharp, large exothermic peak in the DSC, indicating an energetic decomposition.

-

Scenario 2: Decomposition Before Melting. The TGA will show mass loss at a temperature below the expected melting point. The DSC will show a significant exotherm in this same temperature range, without a preceding endotherm for melting. This indicates the compound is not stable in the liquid phase.

-

Scenario 3: Isocyanate Reactivity. Aryl isocyanates can undergo thermal trimerization to form highly stable isocyanurates. [11]This is a chemical reaction that would appear as a strong exothermic event in the DSC, often without any corresponding mass loss in the TGA. Recognizing this possibility is crucial for correct data interpretation.

The upper use temperature for 2-Isocyanato-4-methylbenzonitrile should be set well below the onset temperature of any mass loss (from TGA) or exothermic event (from DSC).

Caption: Logic for Assessing Thermal Stability from TGA/DSC Data.

Handling and Storage Recommendations

Based on the compound's functional groups, stringent safety and storage protocols are mandatory.

-

Handling: Isocyanates are potent respiratory and skin sensitizers. All handling must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles, is required.

-

Storage: The isocyanate group is highly susceptible to hydrolysis. The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. [6]Refrigeration is recommended to minimize any potential for slow degradation or trimerization over time.

Conclusion

While specific experimental data for 2-Isocyanato-4-methylbenzonitrile remains to be published, this guide provides the necessary framework for its complete and rigorous thermal characterization. By employing standard techniques such as capillary melting point determination, Thermogravimetric Analysis, and Differential Scanning Calorimetry with a clear understanding of the causality behind the experimental parameters, researchers can confidently determine the critical thermal properties of this and other novel compounds. This systematic approach is fundamental to ensuring the safety, quality, and success of research and development programs in the chemical and pharmaceutical sciences.

References

- Vertex AI Search Result. BENZONITRILE.

- ResearchGate.

- ResearchGate. DSC study on the effect of isocyanates and catalysts on the HTPB cure reaction. (2025).

- Wikipedia. Thermogravimetric analysis.

- ChemicalBook.

- ResearchGate. Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (2025).

- Eltra. Thermogravimetric Analysis (TGA)

- Benzonitrile (C6H5(CN)) properties.

- Santa Cruz Biotechnology. 2-Isocyanato-benzonitrile | CAS 42066-86-4 | SCBT.

- MDPI.

- Setaram. An overview of Thermogravimetric Analysis and of Thermobalances.

- Chemister.ru. benzonitrile.

- Chemistry LibreTexts. Thermogravimetric analysis (TGA). (2022).

- ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...

- University of Colorado Boulder.

- ResearchGate.

- Organic Syntheses. 2 - Organic Syntheses Procedure.

- MDPI. Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. (2023).

- MDPI.

- meta-synthesis.com.

- Organic Chemistry Portal.

- ResearchGate. (a) Differential scanning calorimetry (DSC), (b) thermogravimetric...

- A Plus Coating. Differential Scanning Calorimetry (DSC).

- NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). (2026).

- PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile.

- PubChem. 4-Isocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2O | CID 11063739.

- ChemicalBook.

- PubChem. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276.

- CAS Common Chemistry. 3-Methylbenzonitrile.

- NIST WebBook. Benzonitrile, 4-methyl-.

- ChemicalBook. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4. (2026).

- Google Patents. CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.

- RSC Publishing.

- PMC - NIH. Current Understanding toward Isonitrile Group Biosynthesis and Mechanism.

- MDPI. Optimization of Isocyanate Content in PF/pMDI Adhesive for the Production of High-Performing Particleboards. (2023).

- PubChem. 2-Methylbenzonitrile | C8H7N | CID 10721.

- Sigma-Aldrich. p-Tolunitrile 98 104-85-8.

- NIST WebBook. Benzonitrile, 4-methyl-.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. webqc.org [webqc.org]

- 3. benzonitrile [chemister.ru]

- 4. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-Isocyanatobenzonitrile(40465-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Differential Scanning Calorimetry (DSC) - A Plus Coating [apluscoating.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Storage & Handling of 2-Isocyanato-4-methylbenzonitrile

Executive Summary

2-Isocyanato-4-methylbenzonitrile is a highly reactive electrophilic building block used frequently in the synthesis of nitrogen-containing heterocycles (e.g., quinazolinediones) and urea-based pharmacophores. Its utility in drug development is counterbalanced by its acute sensitivity to moisture. The ortho-cyano group exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the isocyanate carbon compared to non-functionalized aromatic isocyanates.

Failure to maintain strict anhydrous conditions results in the rapid formation of insoluble 1,3-bis(2-cyano-4-methylphenyl)urea, rendering the reagent useless and potentially compromising stoichiometric precision in downstream applications. This guide outlines a self-validating storage and handling ecosystem designed to preserve reagent integrity.

Chemical Profile & Reactivity Mechanism[1][2]

Physicochemical Properties

| Property | Specification | Notes |

| IUPAC Name | 2-Isocyanato-4-methylbenzonitrile | |

| CAS Number | 85325-01-5 | |

| Molecular Formula | C₉H₆N₂O | |

| Molecular Weight | 158.16 g/mol | |

| Physical State | Solid / Low-melting Solid | Tendency to sublime; handle with care. |

| Reactivity Class | Aromatic Isocyanate | Activated by o-CN group (EWG). |

The Degradation Pathway

The primary threat to 2-Isocyanato-4-methylbenzonitrile is atmospheric moisture. Unlike aliphatic isocyanates, the aromatic ring—further activated by the cyano group—accelerates the nucleophilic attack of water.

Mechanism:

-

Hydrolysis: Water attacks the isocyanate carbon, forming an unstable carbamic acid.

-

Decarboxylation: Carbamic acid decomposes to release CO₂ and the corresponding amine (2-amino-4-methylbenzonitrile).

-

Urea Formation: The newly formed amine is a better nucleophile than water; it rapidly attacks a remaining isocyanate molecule to form the symmetrical urea.

Key Insight: For every 1 molecule of water introduced, 2 molecules of isocyanate are consumed.

Figure 1: The autocatalytic degradation cascade. Note that the amine product consumes a second equivalent of the valuable isocyanate.

Storage Protocol: The "Zero-Moisture" Standard

To ensure long-term stability (>6 months), a multi-barrier storage system is required. Relying solely on the manufacturer's bottle is insufficient after the initial seal is broken.

Primary Containment (The Vessel)

-

Vessel Type: Amber glass vial with a crimp-top or screw-cap featuring a Teflon (PTFE)-faced silicone septum .

-

Why: Amber glass protects against photodegradation (though moisture is the primary risk). The septum allows for sampling via syringe/cannula without exposing the bulk material to the atmosphere.

-

Sealant: Wrap the cap-glass interface with Parafilm® or electrical tape to prevent gas exchange due to thermal cycling in the freezer.

Atmospheric Control

-

Inert Gas: Argon is strictly preferred over Nitrogen.

-

Why: Argon is denser than air. When the vial is opened (or a needle inserted), Argon forms a heavy "blanket" over the solid/liquid, whereas Nitrogen mixes more readily with atmospheric air.

Temperature & Secondary Containment

-

Temperature: -20°C (Freezer) is optimal; 2-8°C (Refrigerator) is acceptable for short-term use (<1 month).

-

Secondary Container: Place the primary vial inside a sealed jar or desiccator containing active desiccant (e.g., Drierite or molecular sieves).

-

Why: Freezers often have high humidity due to condensation cycles. The secondary container acts as a firewall against freezer moisture.

Handling Workflows

Choose the workflow based on the required precision and available equipment.

Workflow A: The Glovebox (Gold Standard)

Recommended for: Long-term storage aliquoting or high-precision kinetics studies.

-

Transfer the commercial bottle into the antechamber.

-

Cycle vacuum/inert gas (N₂ or Ar) at least 3 times.

-

Inside the box, weigh the required amount into a reaction vial.

-

Critical Step: Before removing the stock bottle, wipe the threads to ensure no powder prevents a tight seal.

Workflow B: Schlenk/Septum Technique (Silver Standard)

Recommended for: Routine synthesis on the bench.

-

Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture instantly onto the reagent, initiating the degradation cascade (Fig 1).

-

-

Purging: Insert a needle connected to an Argon line (low flow) through the septum to create positive pressure.

-

Dispensing:

-

If Solid: Quickly remove the cap under a funnel of Argon flow, weigh, and recap immediately.

-

If Liquid/Melt: Use a dry, oven-baked glass syringe with a long needle. Avoid plastic syringes if possible, as isocyanates can leach plasticizers or react with residual moisture in the plastic matrix.

-

Figure 2: Decision matrix for handling moisture-sensitive isocyanates.

Quality Control & Troubleshooting

Every researcher should validate the reagent quality before committing valuable advanced intermediates.

| Method | Observation | Interpretation |

| Visual Inspection | Clear/White crystals or liquid | Pass. Material is likely good. |

| Turbidity or White Precipitate | Fail. Urea formation has occurred. Filter before use or discard. | |

| FT-IR Spectroscopy | Strong peak @ ~2270 cm⁻¹ | Pass. Characteristic Isocyanate (-N=C=O) stretch. |

| Peak @ ~1650 cm⁻¹ (Carbonyl) | Fail. Urea (-NH-CO-NH-) presence. Significant hydrolysis. | |

| ¹H NMR (CDCl₃) | Sharp aromatic signals | Pass. |

| Broad NH signal / Shifted aromatics | Fail. Amine or Urea contamination. |

Emergency Neutralization: In case of a spill, do not wipe with water alone. Use a decontamination solution:

-

Recipe: 50% Ethanol, 45% Water, 5% Concentrated Aqueous Ammonia.

-

Mechanism: Ammonia reacts rapidly with the isocyanate to form a harmless urea derivative, while ethanol solubilizes the organic components.

References

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Isocyanato-4-methylbenzonitrile (CAS 85325-01-5).[1][2] Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Isocyanobenzonitrile. Retrieved from

-

ChemicalBook. Product Properties: 2-Isocyanato-4-methylbenzonitrile.[1][2][3] Retrieved from

-

Bicer, E. et al. (2014). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates.Chemical Research in Toxicology. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Application of 2-Isocyanato-4-methylbenzonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-isocyanato-4-methylbenzonitrile as a pivotal intermediate in pharmaceutical synthesis. The isocyanate functional group is a cornerstone of modern medicinal chemistry, prized for its ability to form stable, predictable linkages essential for constructing complex active pharmaceutical ingredients (APIs).[1] This guide elucidates the chemical principles governing the reactivity of 2-isocyanato-4-methylbenzonitrile, focusing on its application in the synthesis of urea-based kinase inhibitors. We present detailed, field-proven protocols, safety data, mechanistic insights, and characterization methodologies to empower scientists in leveraging this versatile building block for accelerated drug discovery programs.

Introduction: The Isocyanate as a Privileged Reagent

The isocyanate group (–N=C=O) is a highly electrophilic moiety that serves as a powerful tool for forging carbon-nitrogen bonds.[2] Its reactivity is dominated by the electrophilic nature of the central carbon atom, making it an ideal reaction partner for a wide array of nucleophiles, most notably primary and secondary amines. This reaction, a nucleophilic addition, proceeds rapidly and cleanly under mild conditions to form a highly stable urea linkage (R-NH-CO-NH-R').[3] This stability, particularly against proteolytic degradation, makes the urea functional group a common bioisostere for amide bonds in peptidomimetics and other drug classes.[2]

2-Isocyanato-4-methylbenzonitrile emerges as a particularly strategic reagent. It offers a bifunctional platform:

-

The Reactive Handle: The isocyanate group provides a reliable point of conjugation.

-

The Pharmacophoric Headgroup: The 4-methylbenzonitrile moiety can engage in critical binding interactions within a target protein's active site. The nitrile group, a common feature in modern pharmaceuticals, can act as a hydrogen bond acceptor and an electron-withdrawing group to modulate the electronic properties of the aromatic ring, while the methyl group can occupy hydrophobic pockets.[4]

This guide focuses on the primary application of this reagent: the synthesis of substituted ureas that are key structural motifs in numerous targeted therapies, especially small-molecule kinase inhibitors.

Reagent Profile: Physicochemical Properties and Critical Safety Handling

Effective use of any reagent begins with a thorough understanding of its properties and the necessary safety precautions. Isocyanates, as a class, are potent respiratory and skin sensitizers and require strict handling protocols.[5][6]

| Property | Data | Source / Rationale |

| Chemical Name | 2-Isocyanato-4-methylbenzonitrile | IUPAC Nomenclature |

| Molecular Formula | C₉H₆N₂O | Derived from structure |

| Molecular Weight | 158.16 g/mol | Derived from formula |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Based on analogous structures like 4-methylbenzonitrile and other aromatic isocyanates.[7] |

| Boiling Point | > 190 °C (Predicted) | Extrapolated from similar benzonitrile derivatives. |

| Key IR Absorptions | ~2250-2280 cm⁻¹ (strong, sharp, for -NCO); ~2220-2230 cm⁻¹ (for -CN) | Characteristic stretching frequencies for isocyanate and nitrile functional groups. |

| Primary Hazards | Toxic if inhaled, Causes skin/eye irritation, Respiratory sensitizer | Class hazards for isocyanates.[5][6] Harmful if swallowed or in contact with skin based on precursor data.[8] |

| Handling Precautions | Strict use in a certified chemical fume hood is mandatory. | To prevent inhalation of volatile and toxic vapors.[6] |

| Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact.[8] | |

| Work under an inert atmosphere (N₂ or Ar). | The isocyanate group reacts readily with atmospheric moisture to form an unstable carbamic acid, which decomposes to the corresponding amine (2-amino-4-methylbenzonitrile) and CO₂, consuming the reagent and complicating purification. | |

| Quenching & Disposal | Add slowly to a stirred solution of isopropanol or aqueous ammonia. | Reacts to form a stable carbamate or urea, respectively, which can be disposed of according to local regulations.[7] |

Core Application Workflow: Synthesis of Urea-Tethered Pharmaceutical Scaffolds

The primary synthetic utility of 2-isocyanato-4-methylbenzonitrile is the conjugation to an amine-bearing fragment to form a diaryl urea. This process is central to creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: General workflow for synthesizing urea-linked intermediates.

Mechanistic Rationale

The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, yielding the stable urea product.

Sources

- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for One-Pot Synthesis Methods Involving 2-Isocyanato-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Isocyanato-4-methylbenzonitrile in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and atom-economical synthetic methodologies is paramount. One-pot reactions, particularly multicomponent reactions (MCRs), have emerged as a cornerstone strategy to address this need, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation.[1] Within this paradigm, isocyanates and isocyanides are exceptionally versatile building blocks due to their unique reactivity.[2][3]

This guide focuses on the application of a bifunctional reagent, 2-isocyanato-4-methylbenzonitrile , in one-pot synthetic transformations. This molecule possesses both a highly electrophilic isocyanate group and a synthetically versatile nitrile functionality, opening avenues for the construction of diverse heterocyclic scaffolds. The strategic placement of these groups on the tolyl backbone makes it a particularly interesting substrate for generating libraries of compounds with potential biological activity.

Herein, we provide detailed application notes and protocols for the use of 2-isocyanato-4-methylbenzonitrile in the one-pot synthesis of valuable heterocyclic structures, with a focus on quinazoline derivatives. The methodologies are presented with an emphasis on the underlying mechanistic principles to empower researchers to not only replicate but also adapt and innovate upon these protocols.

Core Application: One-Pot Synthesis of Quinazoline Derivatives

The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[4][5] One-pot syntheses of quinazolines are highly sought after to streamline the drug discovery process.

Mechanistic Rationale: A Multicomponent Approach

The one-pot synthesis of quinazolines from 2-isocyanato-4-methylbenzonitrile can be envisioned through a multicomponent reaction strategy that leverages the reactivity of both the isocyanate and nitrile groups. A plausible approach involves the reaction of 2-isocyanato-4-methylbenzonitrile with an amine and a third component that can participate in a cyclization cascade.

A key strategy involves an initial reaction at the isocyanate moiety, followed by an intramolecular cyclization involving the nitrile group. This approach is particularly powerful as it allows for the introduction of diversity at multiple points of the quinazoline scaffold.

Visualizing the Workflow: Quinazoline Synthesis

Caption: Workflow for the one-pot synthesis of quinazolines.

Protocol 1: One-Pot Synthesis of 2,4-Disubstituted Quinazolines

This protocol outlines a general procedure for a one-pot, three-component synthesis of 2,4-disubstituted quinazolines starting from 2-isocyanato-4-methylbenzonitrile, a primary amine, and an aldehyde.

Expertise & Experience: Causality Behind Experimental Choices

-

Solvent Selection: A polar aprotic solvent such as DMF or DMSO is chosen to facilitate the dissolution of the starting materials and to promote the ionic intermediates in the reaction cascade.

-

Catalyst: A Lewis acid catalyst (e.g., ZnCl₂) or a Brønsted acid (e.g., p-TsOH) can be employed to activate the aldehyde carbonyl group towards nucleophilic attack and to promote the cyclization step.

-

Temperature: The reaction is initially performed at a moderate temperature to control the formation of the initial adduct and then heated to drive the cyclization and aromatization steps.

Experimental Protocol

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-isocyanato-4-methylbenzonitrile (1.0 mmol, 1.0 equiv.) and the chosen primary amine (1.1 mmol, 1.1 equiv.) in anhydrous DMF (10 mL).

-

Initial Adduct Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the corresponding urea derivative.

-

Addition of Aldehyde and Catalyst: Add the aldehyde (1.2 mmol, 1.2 equiv.) and the catalyst (e.g., p-TsOH, 0.1 mmol, 10 mol%) to the reaction mixture.

-

Cyclization and Aromatization: Heat the reaction mixture to 120-140 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Expected Product Scaffolds

| Starting Material 1 | Starting Material 2 (Amine) | Starting Material 3 (Aldehyde) | Expected Quinazoline Product Scaffold |

| 2-Isocyanato-4-methylbenzonitrile | Aniline | Benzaldehyde | 2-Phenyl-4-anilino-7-methylquinazoline |

| 2-Isocyanato-4-methylbenzonitrile | Benzylamine | 4-Chlorobenzaldehyde | 4-(Benzylamino)-2-(4-chlorophenyl)-7-methylquinazoline |

| 2-Isocyanato-4-methylbenzonitrile | Cyclohexylamine | Furan-2-carbaldehyde | 4-(Cyclohexylamino)-2-(furan-2-yl)-7-methylquinazoline |

Protocol 2: Ugi-type Multicomponent Reaction for Acyclic Adducts

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity.[6][7][8] While a classic Ugi reaction typically involves an isocyanide, the isocyanate group of 2-isocyanato-4-methylbenzonitrile can be utilized in a modified Ugi-type reaction to produce highly functionalized acyclic intermediates, which can be valuable for further synthetic transformations.

Mechanistic Insights: The Ugi Reaction Cascade

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form a stable bis-amide product.[6] The key steps involve the formation of an imine from an amine and an aldehyde, followed by the nucleophilic attack of the isocyanide and subsequent trapping by a carboxylic acid.

Visualizing the Ugi Reaction Mechanism

Caption: Simplified mechanism of the Ugi four-component reaction.

Experimental Protocol (Adapted for 2-Isocyanato-4-methylbenzonitrile)

In this adaptation, the isocyanate acts as a precursor to the isocyanide in situ or participates in a related transformation.

-

Reaction Setup: In a well-ventilated fume hood, combine the primary amine (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and the carboxylic acid (1.0 mmol, 1.0 equiv.) in methanol (5 mL) in a sealed vial.

-

Addition of Isocyanate: To the stirred solution, add 2-isocyanato-4-methylbenzonitrile (1.0 mmol, 1.0 equiv.) dropwise at room temperature.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The resulting crude residue can be purified by column chromatography on silica gel to isolate the desired acyclic product.

Data Presentation: Potential Ugi-type Products

| Amine | Aldehyde | Carboxylic Acid | Potential Acyclic Product Scaffold |

| Benzylamine | Isobutyraldehyde | Acetic Acid | N-acetyl-N-(1-(benzylamino)-2-methylpropyl)-2-amino-5-methylbenzamide |

| Aniline | Benzaldehyde | Benzoic Acid | N-benzoyl-N-(phenyl(phenylamino)methyl)-2-amino-5-methylbenzamide |

| tert-Butylamine | Formaldehyde | Propionic Acid | N-(1-((tert-butylamino)methyl)-2-oxobutyl)-2-amino-5-methylbenzamide |

Trustworthiness: A Self-Validating System

The protocols provided are designed to be robust and reproducible. However, as with any chemical synthesis, validation of the final products is crucial. We recommend the following characterization techniques:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify key functional groups in the product molecule.

By employing these analytical techniques, researchers can be confident in the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent studies.

References

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

-

Wikipedia. (n.d.). Passerini reaction. [Link]

-

World Journal of Chemical Education. (n.d.). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. [Link]

-

Organic Syntheses. (2017). Ugi Multicomponent Reaction. [Link]

-

RSC Publishing. (n.d.). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. [Link]

-

LOCKSS. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

-

ResearchGate. (2025). One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. [Link]

-

Organic Reactions. (n.d.). A Half-Century of the Ugi Reaction: Modified Variants. [Link]

-

Organic Reactions. (n.d.). The Passerini Reaction. [Link]

-

Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

-

EPFL. (n.d.). Multicomponent reaction by rational substrate design approach. [Link]

-

Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. [Link]

-

ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides. [Link]

-

ResearchGate. (2020). One‐Pot Construction of Bis‐Heterocycles through Isocyanide Based Multicomponent Reactions. [Link]

-

Semantic Scholar. (2024). Isocyanate-based multicomponent reactions. [Link]

-

Beilstein Archives. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. [Link]

-

PMC. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot green synthesis of dihydropyran heterocycles. [Link]

-

University of Rochester. (n.d.). Passerini reaction.docx. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sciepub.com [sciepub.com]

- 8. Ugi Reaction [organic-chemistry.org]

reaction of 2-Isocyanato-4-methylbenzonitrile with primary and secondary amines

Technical Guide: Reaction of 2-Isocyanato-4-methylbenzonitrile with Amines

Executive Summary & Chemical Profile

This guide details the reactivity of 2-Isocyanato-4-methylbenzonitrile with primary and secondary amines. This substrate is a "privileged scaffold" in medicinal chemistry, serving as a dual-electrophile precursor. The isocyanate (-NCO) group provides a kinetic entry point for urea formation, while the ortho-nitrile (-CN) group enables a subsequent thermodynamic cyclization to form quinazoline-2,4(1H,3H)-diones .

Chemical Profile:

-

CAS: 139283-09-3

-

IUPAC: 2-isocyanato-4-methylbenzonitrile

-

Molecular Weight: 158.16 g/mol

-

Key Reactivity:

-

Kinetic Control: Nucleophilic addition of amines to the isocyanate (Room Temp).

-

Thermodynamic Control: Intramolecular nucleophilic attack on the nitrile (Base/Heat).

-

Reaction Landscape & Mechanism

The reaction outcome is strictly dictated by the class of amine used (Primary vs. Secondary) and the reaction conditions (Basic vs. Neutral).

Mechanistic Pathway

-

Urea Formation (Fast): Both primary and secondary amines attack the electrophilic carbon of the isocyanate group. This is rapid and exothermic, typically complete within minutes to hours at room temperature.

-

Quinazoline Cyclization (Conditional):

-

Primary Amines: The resulting urea contains a proton on the terminal nitrogen (

). Under basic conditions, this nitrogen deprotonates and attacks the ortho-nitrile carbon, closing the pyrimidine ring to form a quinazoline-2,4-dione. -

Secondary Amines: The resulting urea is fully substituted at the terminal nitrogen. It lacks the proton required for facile cyclization. Consequently, secondary amines yield stable trisubstituted ureas and do not undergo the standard cyclization sequence.

-

Pathway Visualization

Figure 1: Divergent synthesis pathways based on amine class. Primary amines allow access to heterocycles; secondary amines stop at the urea stage.

Application Notes

Application A: Synthesis of Stable Ureas (Library Generation)

-

Target: Drug-like urea fragments (e.g., sEH inhibitors, kinase type-II inhibitors).

-

Best For: Secondary amines or Primary amines where cyclization is not desired.

-

Critical Parameter: Temperature Control. To prevent side reactions or partial cyclization (with primary amines), maintain the reaction at 0°C to 20°C and avoid strong bases.

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents (alcohols) which can react with the isocyanate to form carbamates.

Application B: Synthesis of Quinazoline-2,4-diones

-

Target: Heterocyclic cores for bioactive compounds (e.g., Prazosin analogs, Zenarestat).[1]

-

Mechanism: The ortho-nitrile acts as an "internal trap" for the urea.

-

Conditions: Requires a basic promoter.

-

Method 1 (One-Pot): React amine and isocyanate in refluxing ethanol with catalytic triethylamine (TEA).

-

Method 2 (Stepwise): Isolate urea, then treat with NaH in DMF or DMSO for rapid cyclization.

-

Detailed Protocols

Protocol 1: General Urea Synthesis (Primary & Secondary Amines)

Use this protocol to isolate the linear urea intermediate or final product for secondary amines.

Materials:

-

2-Isocyanato-4-methylbenzonitrile (1.0 equiv)

-

Amine (Primary or Secondary, 1.1 equiv)

-

Dichloromethane (DCM), Anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

Setup: Flame-dry a reaction vial and purge with Argon.

-

Dissolution: Dissolve 2-Isocyanato-4-methylbenzonitrile (1 mmol, ~158 mg) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

-

Addition: Add the amine (1.1 mmol) dropwise.

-

Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA to liberate the free base before adding to the isocyanate.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or LCMS. The isocyanate peak (often silent in LCMS, but visible in IR at ~2270 cm⁻¹) should disappear. A new Urea peak [M+H]+ will appear.

-

-

Workup:

-

If product precipitates: Filter the solid, wash with cold DCM/Hexane, and dry.

-

If soluble: Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Dry over Na₂SO₄ and concentrate.

-

Protocol 2: One-Pot Cyclization to Quinazoline-2,4-diones (Primary Amines Only)

Use this protocol to go directly from isocyanate to the heterocycle.

Materials:

-

2-Isocyanato-4-methylbenzonitrile (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Ethanol (Absolute) or 1,4-Dioxane

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 equiv)

Procedure:

-

Mixing: In a pressure vial or round-bottom flask, dissolve the isocyanate (1 mmol) in Ethanol (5 mL).

-

Amine Addition: Add the Primary Amine (1.2 mmol). Stir at RT for 30 minutes to ensure urea formation (exothermic).

-

Cyclization: Add K₂CO₃ (2.0 mmol) or TEA (2.0 mmol).

-

Heating: Heat the mixture to reflux (80°C for EtOH, 100°C for Dioxane) for 6–12 hours.

-

Mechanistic Insight: The base deprotonates the urea nitrogen, facilitating the attack on the nitrile. The nitrile carbon converts to the C=N imine, which hydrolyzes to the C=O (dione) upon workup or reaction with water in the solvent.

-

-

Workup:

-

Cool to RT.

-

Acidify carefully with 1N HCl to pH ~3–4. This protonates the product and often causes precipitation of the Quinazoline-2,4-dione.

-

Filter the precipitate. Recrystallize from EtOH/Water if necessary.

-

Data Summary & Troubleshooting

| Parameter | Primary Amines | Secondary Amines |

| Major Product (Neutral) | Trisubstituted Urea | |

| Major Product (Basic/Heat) | Quinazoline-2,4-dione | Trisubstituted Urea (No Cyclization) |

| Reaction Rate | Fast (< 1 hr) | Fast (< 1 hr) |

| Side Products | Dimerization (if wet) | Dimerization (if wet) |

| LCMS Signature | [M+H]+ = MW + Amine | [M+H]+ = MW + Amine |

Troubleshooting Guide:

-

Low Yield: Check solvent dryness. Isocyanates react with water to form anilines (2-amino-4-methylbenzonitrile), which acts as a nucleophile, reacting with remaining isocyanate to form a symmetric urea dimer.

-

Incomplete Cyclization: If the urea persists despite heating, switch to a stronger base (NaH in THF/DMF) or higher temperature (120°C in DMSO). Sterically hindered primary amines may require these harsher conditions.

References

-

Structure & Properties: PubChem. Benzonitrile, 2-amino-4-methyl- (Precursor).[2] National Library of Medicine. Link

-

Quinazoline Synthesis: Gao, Y., et al. "Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles."[3] Green Chemistry, 2014. Link

-

Isocyanate Reactivity: Ozaki, S. "Recent advances in isocyanate chemistry."[4] Chemical Reviews, 1972. (Classic mechanism reference).

-

Safety Data: Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4-methylbenzonitrile. Link

-

One-Pot Protocols: Wang, Z., et al. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones." ACS Omega, 2020. Link

Sources

- 1. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2-Isocyanato-4-methylbenzonitrile

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-isocyanato-4-methylbenzonitrile. This versatile bifunctional reagent serves as an exceptional starting material for a variety of heterocyclic compounds, leveraging the distinct reactivity of its isocyanate and nitrile moieties. We present detailed mechanistic insights and field-proven protocols for the synthesis of key heterocyclic families, including substituted ureas/thioureas as critical intermediates, quinazolin-4-ones via intramolecular cyclization, and 1,2,3-triazoles through cycloaddition reactions. Each protocol is designed to be a self-validating system, with explanations for critical steps and expected outcomes.

Introduction: The Synthetic Potential of 2-Isocyanato-4-methylbenzonitrile

2-Isocyanato-4-methylbenzonitrile is a highly valuable aromatic building block. Its synthetic power lies in the orthogonal reactivity of its two primary functional groups:

-

The Isocyanate Group (-N=C=O): This group is a potent electrophile, highly susceptible to nucleophilic attack at the central carbon atom by amines, alcohols, and thiols. This reactivity is the cornerstone for forming urea, carbamate, and thiocarbamate linkages, which are often precursors to more complex heterocyclic systems.[1][2]

-

The Nitrile Group (-C≡N): While less reactive than the isocyanate, the nitrile group is an excellent electrophile under specific conditions, particularly for intramolecular reactions. It can be attacked by internal nucleophiles, a key step in the formation of nitrogen-containing rings.[3]

-

The Aromatic Ring: The ortho arrangement of the isocyanate and nitrile groups on the tolyl scaffold is crucial. It pre-organizes the molecule for intramolecular cyclization events, providing an efficient pathway to fused heterocyclic systems like quinazolines.

This guide will explore how to strategically exploit this reactivity to construct diverse and medicinally relevant heterocyclic cores.

Foundational Synthesis: Preparation of Urea and Thiourea Derivatives

The initial and most fundamental reaction of 2-isocyanato-4-methylbenzonitrile involves its interaction with nucleophiles to form stable acyclic intermediates. These ureas and thioureas are not only valuable final products but also serve as key precursors for subsequent cyclization reactions.

Mechanistic Rationale

The mechanism is a classic nucleophilic addition.[4][5] The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the sulfur of a thiol) attacks the electrophilic carbonyl carbon of the isocyanate. This forces the π-electrons of the C=N bond to shift onto the nitrogen, forming an intermediate that rapidly tautomerizes (via proton transfer) to the stable urea or thiourea product. The reaction is typically fast, exothermic, and high-yielding.

Caption: General workflow for urea/thiourea synthesis.

Protocol 1: Synthesis of N-(3-Cyano-4-methylphenyl)-N'-(aryl)urea

This protocol details the reaction with a primary aromatic amine.

Materials:

-

2-Isocyanato-4-methylbenzonitrile (1.0 eq)

-

Aniline (or substituted aniline) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with nitrogen inlet

Procedure:

-

Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-isocyanato-4-methylbenzonitrile (e.g., 1.58 g, 10 mmol).

-

Dissolution: Dissolve the starting material in anhydrous DCM (30 mL). Begin stirring.

-

Nucleophile Addition: In a separate vial, dissolve the aniline derivative (e.g., 0.98 g, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred isocyanate solution over 10 minutes at room temperature.

-

Scientist's Note: A slight excess of the amine ensures complete consumption of the isocyanate. Dropwise addition is recommended to control the exothermic reaction.

-

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak at ~2250-2270 cm⁻¹).

-

Work-up: Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold DCM or diethyl ether to remove any unreacted aniline. The product is typically obtained in high purity without the need for column chromatography.

-

Drying: Dry the solid product under vacuum to yield the desired N,N'-disubstituted urea.

| Reactant 2 (Amine) | Solvent | Time (h) | Typical Yield (%) |

| Aniline | DCM | 1 | 95-99 |

| 4-Fluoroaniline | THF | 1.5 | 96 |

| Benzylamine | DCM | 1 | 98 |

| n-Butylamine | Diethyl Ether | 0.5 | >99 |

Synthesis of Quinazolin-4-one Derivatives

A powerful application of 2-isocyanato-4-methylbenzonitrile is the construction of the quinazolinone core, a privileged scaffold in medicinal chemistry.[6][7] This protocol utilizes a one-pot reaction with an amine to form a urea intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.

Mechanistic Rationale

The synthesis is a two-step domino reaction sequence:

-

Urea Formation: As described in Section 2, the isocyanate reacts with a primary amine to form a disubstituted urea.

-

Intramolecular Cyclization: In the presence of a strong acid (e.g., polyphosphoric acid or sulfuric acid), the nitrile group is protonated, significantly increasing its electrophilicity. The nearby urea nitrogen then acts as an intramolecular nucleophile, attacking the activated nitrile carbon. This cyclization event, followed by tautomerization, yields the stable, aromatic quinazolin-4-one ring system.

Caption: Pathway for quinazolin-4-one synthesis.

Protocol 2: One-Pot Synthesis of 2-(Anilino)-7-methylquinazolin-4(3H)-one

Materials:

-

2-Isocyanato-4-methylbenzonitrile (1.0 eq)

-

Aniline (1.1 eq)

-

Anhydrous Toluene

-

Polyphosphoric Acid (PPA)

-

Magnetic stirrer, stir bar, and heating mantle

-

Round-bottom flask with reflux condenser

Procedure:

-

Urea Formation: In a round-bottom flask, dissolve 2-isocyanato-4-methylbenzonitrile (1.58 g, 10 mmol) in anhydrous toluene (20 mL). Add aniline (1.02 g, 11 mmol) and stir the mixture at room temperature for 1 hour to form the urea intermediate in situ.

-

Catalyst Addition: To the resulting slurry, carefully add polyphosphoric acid (approx. 15 g).

-

Scientist's Note: PPA is highly viscous and its addition can be challenging. It acts as both the catalyst and a solvent at higher temperatures. Ensure adequate stirring to achieve a homogenous mixture.

-

-

Cyclization: Fit the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC, observing the consumption of the urea intermediate.

-

Quenching: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture into a beaker of ice water (200 mL) with stirring. A precipitate will form.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure quinazolin-4-one derivative.

| Reactant 2 (Amine) | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | PPA | 130 | 5 | 75-85 |

| 4-Methoxyaniline | PPA | 120 | 4 | 88 |

| Cyclohexylamine | H₂SO₄ | 110 | 6 | 65 |

Synthesis of 1,2,3-Triazole Derivatives

The isocyanate group can also participate in cycloaddition reactions. While less common than azide-alkyne "click" chemistry, isocyanates can react with specific 1,3-dipolar species to form five-membered heterocycles.[8][9] This protocol outlines a conceptual pathway for a [3+2] cycloaddition.

Mechanistic Rationale

This synthesis relies on a 1,3-dipolar cycloaddition mechanism.[10] A diazo compound, in the presence of a suitable metal catalyst (e.g., silver or copper), can act as a 1,3-dipole. It reacts with the C=N double bond of the isocyanate (the dipolarophile) in a concerted or stepwise fashion to form a five-membered triazolone ring. The regioselectivity of the addition can be influenced by the catalyst and substituents.[8][11]

Protocol 3: Catalytic [3+2] Cycloaddition for 1,4-Disubstituted-1,2,3-triazol-5-one

Materials:

-

2-Isocyanato-4-methylbenzonitrile (1.0 eq)

-

Ethyl diazoacetate (1.2 eq)

-

Silver(I) acetate (AgOAc) (10 mol%)

-

Anhydrous Toluene

-

Schlenk flask and nitrogen/argon line

Procedure:

-

Setup: Add 2-isocyanato-4-methylbenzonitrile (1.58 g, 10 mmol) and silver(I) acetate (0.167 g, 1 mmol) to a dry Schlenk flask under an inert atmosphere (argon).

-

Solvent: Add anhydrous toluene (40 mL) and stir to dissolve.

-

Dipole Addition: Using a syringe pump, add a solution of ethyl diazoacetate (1.37 g, 12 mmol) in anhydrous toluene (10 mL) to the reaction mixture over a period of 2 hours at 80 °C.

-

Scientist's Note: Diazo compounds can be explosive and should be handled with care. Slow addition via syringe pump is critical for safety and to maintain a low steady-state concentration, minimizing side reactions.

-

-

Reaction: After the addition is complete, continue stirring the mixture at 80 °C for an additional 12-18 hours, or until TLC analysis indicates full consumption of the isocyanate.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the silver catalyst, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired triazolone product.

| 1,3-Dipole | Catalyst | Solvent | Temp (°C) | Typical Yield (%) |

| Ethyl diazoacetate | AgOAc | Toluene | 80 | 60-70 |

| Trimethylsilyldiazomethane | Cu(I)I | THF | 65 | 55-65 |

Mandatory Safety Precautions

-

Isocyanate Handling: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. Always handle 2-isocyanato-4-methylbenzonitrile in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to amines and carbon dioxide. This can cause pressure buildup in closed containers. Always use anhydrous solvents and conduct reactions under an inert atmosphere (nitrogen or argon).

-

Reagent Hazards: Be aware of the specific hazards of all other reagents used, particularly diazo compounds (potential for explosion) and strong acids like PPA (corrosive).

References

-

Lin, Y., et al. (2021). Metal-free chemoselective one-pot construction of quinazolinones via reaction with isocyanates. Frontiers in Chemistry. Available at: [Link][12]

-

Organic Chemistry Portal. (2022). Synthesis of Quinazolinediones. Organic Chemistry Portal. Available at: [Link][13]

-

Tian, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link][8]

-

Tian, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link][9]

-

Shaikh, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link][14]

-

Tian, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link][11]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link][15]

-

Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link][6]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link][16]

-

Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link][7]

- Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [No direct link available]

- Zare, A., et al. (2018). Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. MDPI. [No direct link available]

- Allen, C. F. H., & VanAllan, J. (1951). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. Journal of the American Chemical Society. [No direct link available]

- Al-Mulla, A. (2017). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Organic Chemistry: Current Research. [No direct link available]

-

Kazmaier, U. (2013). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available at: [Link][17]

-

Tota, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link][1]

-

Štrukil, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Available at: [Link][2]

-